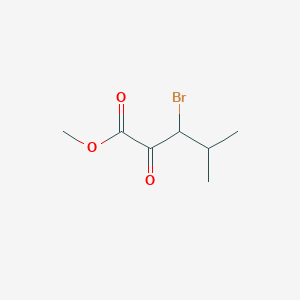
Methyl 3-bromo-4-methyl-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-methyl-2-oxopentanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methyl-2-oxopentanoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methyl-2-oxopentanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of methyl 4-methyl-2-oxopentanoate derivatives.
Reduction: Formation of methyl 3-bromo-4-methyl-2-hydroxypentanoate.
Oxidation: Formation of methyl 3-bromo-4-methyl-2-oxopentanoic acid.
Scientific Research Applications
Methyl 3-bromo-4-methyl-2-oxopentanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methyl-2-oxopentanoate involves its reactivity due to the presence of the bromine atom and the ketone group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These functional groups allow the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-oxopentanoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 4-bromo-3-oxopentanoate: Similar structure but with the bromine and ketone groups at different positions.
Methyl 3-oxopentanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
Methyl 3-bromo-4-methyl-2-oxopentanoate is unique due to the presence of both the bromine atom and the ketone group, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H11BrO3 |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C7H11BrO3/c1-4(2)5(8)6(9)7(10)11-3/h4-5H,1-3H3 |
InChI Key |
GRONMJQFTUFGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















